Cas no 2172102-31-5 (4-{N-ethyl-1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohex-3-en-1-ylformamido}butanoic acid)

4-{N-ethyl-1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohex-3-en-1-ylformamido}butanoic acid is a specialized Fmoc-protected amino acid derivative designed for peptide synthesis applications. Its key structural features include a cyclohexenyl backbone and an ethyl-substituted amide linkage, offering steric and electronic modulation for controlled coupling reactions. The Fmoc group ensures orthogonal protection compatibility in solid-phase peptide synthesis (SPPS), facilitating selective deprotection under mild basic conditions. The terminal carboxylic acid enables efficient conjugation to resins or other building blocks. This compound is particularly useful for introducing constrained cyclohexenyl motifs into peptides, enhancing conformational control and stability. Its design balances reactivity and steric hindrance, making it suitable for synthesizing structurally complex peptides with tailored properties.
4-{N-ethyl-1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohex-3-en-1-ylformamido}butanoic acid structure
2172102-31-5 structure
Product Name:4-{N-ethyl-1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohex-3-en-1-ylformamido}butanoic acid
CAS No:2172102-31-5
MF:C28H32N2O5
MW:476.564087867737
CID:5791185
PubChem ID:165959687
Update Time:2025-10-30

4-{N-ethyl-1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohex-3-en-1-ylformamido}butanoic acid Chemical and Physical Properties

Names and Identifiers

    • EN300-1569323
    • 2172102-31-5
    • 4-{N-ethyl-1-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohex-3-en-1-yl]formamido}butanoic acid
    • 4-{N-ethyl-1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohex-3-en-1-ylformamido}butanoic acid
    • Inchi: 1S/C28H32N2O5/c1-2-30(16-8-15-26(31)32)27(33)19-9-7-10-20(17-19)29-28(34)35-18-25-23-13-5-3-11-21(23)22-12-4-6-14-24(22)25/h3-7,10-14,19-20,25H,2,8-9,15-18H2,1H3,(H,29,34)(H,31,32)
    • InChI Key: DADGNPRLJQOFND-UHFFFAOYSA-N
    • SMILES: O(C(NC1C=CCC(C(N(CC)CCCC(=O)O)=O)C1)=O)CC1C2C=CC=CC=2C2=CC=CC=C12

Computed Properties

  • Exact Mass: 476.23112213g/mol
  • Monoisotopic Mass: 476.23112213g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 35
  • Rotatable Bond Count: 10
  • Complexity: 761
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.8
  • Topological Polar Surface Area: 95.9Ų

4-{N-ethyl-1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohex-3-en-1-ylformamido}butanoic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1569323-0.05g
4-{N-ethyl-1-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohex-3-en-1-yl]formamido}butanoic acid
2172102-31-5
0.05g
$2829.0 2023-05-23
Enamine
EN300-1569323-0.1g
4-{N-ethyl-1-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohex-3-en-1-yl]formamido}butanoic acid
2172102-31-5
0.1g
$2963.0 2023-05-23
Enamine
EN300-1569323-0.25g
4-{N-ethyl-1-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohex-3-en-1-yl]formamido}butanoic acid
2172102-31-5
0.25g
$3099.0 2023-05-23
Enamine
EN300-1569323-0.5g
4-{N-ethyl-1-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohex-3-en-1-yl]formamido}butanoic acid
2172102-31-5
0.5g
$3233.0 2023-05-23
Enamine
EN300-1569323-1.0g
4-{N-ethyl-1-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohex-3-en-1-yl]formamido}butanoic acid
2172102-31-5
1g
$3368.0 2023-05-23
Enamine
EN300-1569323-2.5g
4-{N-ethyl-1-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohex-3-en-1-yl]formamido}butanoic acid
2172102-31-5
2.5g
$6602.0 2023-05-23
Enamine
EN300-1569323-5.0g
4-{N-ethyl-1-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohex-3-en-1-yl]formamido}butanoic acid
2172102-31-5
5g
$9769.0 2023-05-23
Enamine
EN300-1569323-10.0g
4-{N-ethyl-1-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohex-3-en-1-yl]formamido}butanoic acid
2172102-31-5
10g
$14487.0 2023-05-23
Enamine
EN300-1569323-50mg
4-{N-ethyl-1-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohex-3-en-1-yl]formamido}butanoic acid
2172102-31-5
50mg
$2829.0 2023-09-24
Enamine
EN300-1569323-100mg
4-{N-ethyl-1-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohex-3-en-1-yl]formamido}butanoic acid
2172102-31-5
100mg
$2963.0 2023-09-24

Additional information on 4-{N-ethyl-1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohex-3-en-1-ylformamido}butanoic acid

Introduction to 4-{N-ethyl-1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohex-3-en-1-ylformamido}butanoic Acid (CAS No. 2172102-31-5)

4-{N-ethyl-1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohex-3-en-1-ylformamido}butanoic acid, identified by its CAS number 2172102-31-5, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and drug development. This compound belongs to a class of molecules that exhibit potential biological activity, making it a subject of intense research interest. The structural complexity of this molecule, characterized by its intricate arrangement of functional groups, underscores its significance in the synthesis and development of novel therapeutic agents.

The molecular structure of 4-{N-ethyl-1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohex-3-en-1-ylformamido}butanoic acid incorporates several key features that contribute to its unique chemical properties. The presence of a cyclohexene ring, flanked by an amide linkage and a formamide group, creates a framework that is both rigid and flexible, allowing for diverse interactions with biological targets. Additionally, the incorporation of a fluorenylmethoxycarbonyl (Fmoc) group enhances the stability and reactivity of the molecule, making it a valuable intermediate in peptide synthesis and other chemical transformations.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to gain deeper insights into the interactions between 4-{N-ethyl-1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohex-3-en-1-ylformamido}butanoic acid and biological targets. These studies have revealed that the compound exhibits high affinity for certain enzymes and receptors, suggesting its potential as a lead compound in the development of new drugs. The ability to predict and modulate these interactions through structural optimization has opened up new avenues for therapeutic intervention.

In the realm of drug discovery, 4-{N-ethyl-1-5-({(9H-fluoren-9-ylmethoxycarbonyl}amino)cyclohex)-3-en}-1-yformamido}butanoic acid has been explored as a candidate for treating various diseases. Its structural motifs are reminiscent of known bioactive molecules, which has prompted researchers to investigate its pharmacological properties further. Preliminary studies have indicated that this compound may possess anti-inflammatory, anti-cancer, and neuroprotective effects. These findings are particularly exciting given the growing demand for innovative therapeutic strategies to address complex diseases.

The synthesis of 4-{Nethyl1{5{(9Hfluorenylmethoxycarbonyl}amino)cyclohex3en1y]formamido}butanoic acid is a testament to the progress made in synthetic organic chemistry. The multi-step synthesis involves strategic functional group transformations, including protection-deprotection strategies and regioselective reactions. The use of advanced synthetic techniques has not only improved the yield and purity of the compound but also provided insights into its mechanistic pathways. These advancements are crucial for scaling up production and ensuring the availability of this compound for further research and development.

One of the most compelling aspects of 4-{Nethyl1{5{(9Hfluorenylmethoxycarbonyl}amino)cyclohex3en1y]formamido}butanoic acid is its potential as a scaffold for drug design. By modifying specific functional groups or introducing new ones, researchers can generate libraries of derivatives with tailored biological activities. This approach has been successfully employed in high-throughput screening campaigns to identify novel lead compounds with improved efficacy and reduced side effects. The versatility of this scaffold makes it an invaluable tool in medicinal chemistry.

The role of computational methods in studying 4-{Nethyl1{5{(9Hfluorenylmethoxycarbonyl}amino)cyclohex3en1y]formamido}butanoic acid cannot be overstated. Molecular dynamics simulations, quantum mechanical calculations, and machine learning algorithms have all contributed to our understanding of its behavior at the atomic level. These computational tools allow researchers to predict how the compound will interact with biological targets, optimize its structure for better performance, and even design new molecules with desired properties. This integration of experimental and computational approaches is revolutionizing drug discovery.

Future directions in the study of 4-{Nethyl1{5{(9Hfluorenylmethoxycarbonyl}amino)cyclohex3en1y]formamido}butanoic acid include exploring its pharmacokinetic properties and conducting more extensive preclinical studies. Understanding how the compound is absorbed, distributed, metabolized, and excreted (ADME) is essential for determining its potential as a therapeutic agent. Additionally, preclinical studies can provide critical data on safety and efficacy before human trials are initiated. These steps are crucial for ensuring that promising compounds like this one progress safely through the drug development pipeline.

The impact of 4-{Nethyl1{5{(9Hfluorenylmethoxycarbonyl}amino)cyclohex3en1y]formamido}butanoic acid extends beyond basic research; it has implications for patient care and public health. By contributing to the discovery and development of new drugs, this compound holds the potential to improve outcomes for patients suffering from various diseases. The collaborative efforts of chemists, biologists, pharmacologists, and clinicians are essential for translating laboratory findings into tangible benefits for society. As research continues to uncover new applications for this molecule, its significance in medicine is likely to grow even further.

Recommended suppliers
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd
Shanghai Jinhuan Chemical CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Jinhuan Chemical CO., LTD.
上海帛亦医药科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Senfeida Chemical Co., Ltd
Henan Dongyan Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd